Cas no 2227663-83-2 (methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate)

methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate
- 2227663-83-2
- EN300-1797263
-
- Inchi: 1S/C8H12N2O3/c1-10-4-3-9-8(10)6(11)5-7(12)13-2/h3-4,6,11H,5H2,1-2H3/t6-/m0/s1
- InChI Key: PTEGORSRWBUIAE-LURJTMIESA-N
- SMILES: O[C@@H](CC(=O)OC)C1=NC=CN1C
Computed Properties
- Exact Mass: 184.08479225g/mol
- Monoisotopic Mass: 184.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 64.4Ų
methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797263-0.05g |
methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate |
2227663-83-2 | 0.05g |
$1632.0 | 2023-09-19 | ||
Enamine | EN300-1797263-0.5g |
methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate |
2227663-83-2 | 0.5g |
$1866.0 | 2023-09-19 | ||
Enamine | EN300-1797263-0.1g |
methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate |
2227663-83-2 | 0.1g |
$1711.0 | 2023-09-19 | ||
Enamine | EN300-1797263-1g |
methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate |
2227663-83-2 | 1g |
$1944.0 | 2023-09-19 | ||
Enamine | EN300-1797263-10g |
methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate |
2227663-83-2 | 10g |
$8357.0 | 2023-09-19 | ||
Enamine | EN300-1797263-2.5g |
methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate |
2227663-83-2 | 2.5g |
$3809.0 | 2023-09-19 | ||
Enamine | EN300-1797263-5.0g |
methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate |
2227663-83-2 | 5g |
$5635.0 | 2023-05-23 | ||
Enamine | EN300-1797263-5g |
methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate |
2227663-83-2 | 5g |
$5635.0 | 2023-09-19 | ||
Enamine | EN300-1797263-1.0g |
methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate |
2227663-83-2 | 1g |
$1944.0 | 2023-05-23 | ||
Enamine | EN300-1797263-10.0g |
methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate |
2227663-83-2 | 10g |
$8357.0 | 2023-05-23 |
methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate Related Literature
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
Additional information on methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate
Introduction to Methyl (3S)-3-Hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate (CAS No. 2227663-83-2)
Methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate, a compound with the chemical identifier CAS No. 2227663-83-2, has garnered significant attention in the field of chemical and biomedical research due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and therapeutic development.
The molecular structure of methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate consists of a propanoate backbone modified with a hydroxyl group at the third carbon position and a 1-methylimidazole moiety attached to the same carbon. This configuration imparts distinct chemical and biological characteristics that make it a valuable candidate for further investigation.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The hydroxyl group and the imidazole ring in methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate are particularly noteworthy, as they can interact with biological targets in multiple ways. The hydroxyl group can participate in hydrogen bonding, while the imidazole ring can engage in coordination with metal ions or act as a ligand in enzyme inhibition studies.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that imidazole derivatives can interact with neurotransmitter receptors and ion channels, potentially leading to the development of new therapeutic agents for conditions such as epilepsy, depression, and neurodegenerative diseases. The stereochemistry at the third carbon position, specifically the (S) configuration, also plays a crucial role in determining the biological activity of the molecule.
Recent research has highlighted the importance of chiral compounds in drug development. The (S)-enantiomer of methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate has been found to exhibit higher potency and selectivity compared to its (R)-counterpart. This finding underscores the significance of stereochemical control in optimizing drug candidates for clinical use.
The synthesis of methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate presents an interesting challenge due to its complex structure. Advanced synthetic methodologies, including asymmetric catalysis and enantioselective reactions, have been employed to achieve high yields and enantiomeric purity. These techniques are essential for producing sufficient quantities of the compound for both preclinical and clinical studies.
In addition to its potential therapeutic applications, methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate has also been explored for its role in chemical biology research. Its ability to interact with various biological targets makes it a useful tool for studying enzyme mechanisms and receptor binding affinities. This has led to several collaborative projects between academic institutions and pharmaceutical companies aimed at uncovering new insights into disease pathways.
The pharmacokinetic properties of this compound are another area of active investigation. Understanding how methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate is metabolized and distributed within the body is crucial for determining its efficacy and safety profile. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, have been utilized to study these processes in detail.
The future prospects for methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate are promising, with ongoing research expected to yield new therapeutic applications and deepen our understanding of its biological effects. As more data becomes available from preclinical studies, this compound could emerge as a key player in the development of novel treatments for various diseases.
In conclusion, methyl (3S)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate is a fascinating compound with significant potential in both academic research and pharmaceutical development. Its unique structural features, combined with its promising biological activities, make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play an important role in addressing some of today's most pressing medical challenges.
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